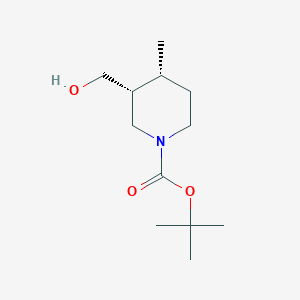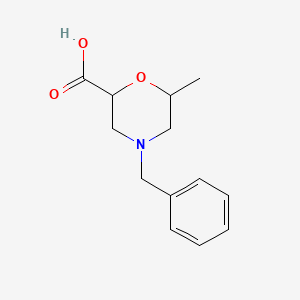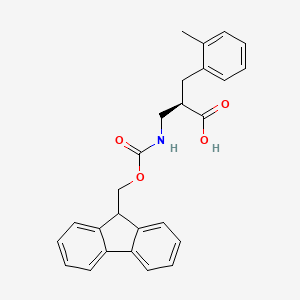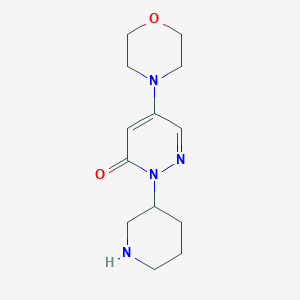
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate is an organic compound with the molecular formula C12H13NOS It is a derivative of indene, characterized by the presence of an ethyl ester group, a carbimidothioate group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbimidothioate group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbimidothioate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carbimidothioate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbimidothioates.
Scientific Research Applications
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of proteases or kinases, disrupting cellular signaling pathways and affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indane: A bicyclic hydrocarbon with similar structural features but lacking the functional groups present in Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate.
Indene: A related compound with a similar core structure but different functional groups.
1-Methylindane: A derivative of indane with a methyl group attached to the five-carbon ring.
Uniqueness
This compound is unique due to the presence of the carbimidothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
ethyl 1-oxo-2,3-dihydroindene-4-carboximidothioate |
InChI |
InChI=1S/C12H13NOS/c1-2-15-12(13)10-5-3-4-9-8(10)6-7-11(9)14/h3-5,13H,2,6-7H2,1H3 |
InChI Key |
XUVBAGQQIUMTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=N)C1=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)




![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)


